2-(4-t-Butylphenoxy)thioacetamide
Overview
Description
2-(4-t-Butylphenoxy)thioacetamide, also known as TBPA, is an organosulfur compound used in a variety of scientific research applications. TBPA is a versatile molecule that can be used in a variety of synthetic reactions, as well as in biochemical and physiological studies.
Scientific Research Applications
Detection and Analysis Methods
- Gas Chromatography-Mass Spectrometry (GC-MS) Applications : A study highlighted the successful derivatization of over 50 substituted phenols, including 2-(4-t-Butylphenoxy)thioacetamide derivatives, using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis. This method allows for the sensitive detection of these compounds in environmental samples, demonstrating the compound's utility in enhancing analytical chemistry techniques (Heberer & Stan, 1997).
Chemical Synthesis and Modification
- Synthesis of S-Acetamide Derivatives : Research into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, a process involving thioacetamide, has contributed to the development of potential anticonvulsant agents. This demonstrates the chemical's role in facilitating the creation of therapeutically relevant compounds (Severina et al., 2020).
Environmental and Biological Applications
Detection of Thiophenols : A ratiometric fluorescence probe based on the selective determination of thiophenols demonstrates the significance of derivatives like this compound in environmental monitoring. This application is crucial for tracking toxic compounds in water sources, highlighting the environmental implications of such research (Li et al., 2015).
Liver Fibrosis and Cirrhosis Models : Thioacetamide has been extensively used in experimental models to study liver fibrosis and cirrhosis. Although not directly related to this compound, understanding the biological impact of thioacetamide derivatives contributes to medical research by offering insights into liver disease mechanisms and potential therapeutic approaches (Wallace et al., 2015).
properties
IUPAC Name |
2-(4-tert-butylphenoxy)ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)9-4-6-10(7-5-9)14-8-11(13)15/h4-7H,8H2,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYZZYWCWZYHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372509 | |
Record name | 2-(4-t-Butylphenoxy)thioacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35370-88-8 | |
Record name | 2-(4-t-Butylphenoxy)thioacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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